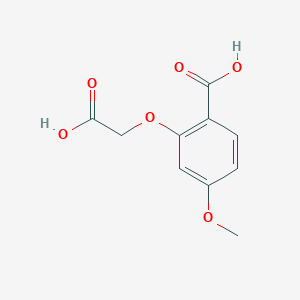

2-(Carboxymethoxy)-4-methoxybenzoic acid

Description

Properties

CAS No. |

52116-39-9 |

|---|---|

Molecular Formula |

C10H10O6 |

Molecular Weight |

226.18 g/mol |

IUPAC Name |

2-(carboxymethoxy)-4-methoxybenzoic acid |

InChI |

InChI=1S/C10H10O6/c1-15-6-2-3-7(10(13)14)8(4-6)16-5-9(11)12/h2-4H,5H2,1H3,(H,11,12)(H,13,14) |

InChI Key |

YJBPCCIUOYAKPN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)OCC(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2 Carboxymethoxy 4 Methoxybenzoic Acid

Direct Synthesis Pathways and Reaction Optimization

The direct synthesis of 2-(carboxymethoxy)-4-methoxybenzoic acid typically involves the hydrolysis of a corresponding diester precursor. A common method is the saponification of a methyl ester derivative under basic conditions.

A documented procedure for the preparation of a structurally similar compound, 2-(carboxymethyl)-5-methoxybenzoic acid, involves the hydrolysis of methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate. chemicalbook.com In this synthesis, the diester is dissolved in methanol (B129727), and an aqueous solution of sodium hydroxide (B78521) is added. chemicalbook.com The reaction mixture is then heated for several hours to ensure complete hydrolysis of both ester groups. chemicalbook.com Following the reaction, methanol is removed under reduced pressure, and the aqueous layer is washed with an organic solvent like dichloromethane (B109758) to remove any unreacted starting material or non-polar impurities. chemicalbook.com Acidification of the aqueous layer to a pH of 2 with a strong acid, such as hydrochloric acid, results in the precipitation of the dicarboxylic acid product. chemicalbook.com The solid product is then collected by filtration, washed with water, and dried to yield the final product. chemicalbook.com This reaction typically proceeds with a high yield, for instance, a reported yield for a similar transformation is 90.3%. chemicalbook.com

| Reactant | Reagents | Conditions | Yield | Reference |

| methyl 2-((methoxycarbonyl)methyl)-5-methoxybenzoate | sodium hydroxide, methanol, water | 60°C, 5 hours | 90.3% | chemicalbook.com |

Optimization of this synthesis would involve screening different bases (e.g., potassium hydroxide, lithium hydroxide), varying the reaction temperature and time, and exploring different solvent systems to potentially improve the yield and purity, or to reduce the reaction time. While specific optimization studies for this compound are not widely published, general principles of ester hydrolysis suggest that the choice of base and reaction temperature are critical parameters. For instance, the use of a stronger base might allow for a lower reaction temperature or shorter reaction time.

Synthesis of Analogs and Structurally Related Benzoic Acid Derivatives

The synthesis of analogs of this compound provides access to a range of compounds with potentially interesting chemical and biological properties. These syntheses often employ common reactions in organic chemistry, such as nucleophilic substitution, oxidation, and cross-coupling reactions.

One approach to synthesizing structurally related benzoic acid derivatives is through the oxidation of substituted benzyl (B1604629) alcohols. A solvent-free method using a combination of tertiary butyl hydrogen peroxide (TBHP) and an oxone catalyst with ferric chloride has been reported for the synthesis of various substituted benzoic acids from their corresponding benzyl alcohols. researchgate.net This method is noted for its efficiency and high conversion rates. researchgate.net

Another strategy involves the modification of a pre-existing benzoic acid core. For example, 4-methoxy-2-methoxy benzoic acid can be synthesized from 4-methoxysalicylic acid by reaction with chloromethyl methyl ether in the presence of N,N-diisopropylethylamine. nih.gov

The synthesis of more complex analogs often requires multi-step procedures. For instance, the preparation of 2-methoxy-4-(methylsulfanyl)benzoic acid has been achieved through two different routes starting from either 4-methyl-3-nitrobenzenesulfonic acid or 2-methyl-5-nitrophenol, with the latter being more suitable for larger-scale synthesis. frontiersin.org

Patents also disclose methods for preparing related compounds. A method for synthesizing 2-methyl-3-methoxybenzoic acid involves the reaction of 2-methyl-3-chlorobenzoic acid with sodium methoxide (B1231860) in an aprotic polar solvent. lookchem.com The precursor, 2-methyl-3-chlorobenzoic acid, is prepared by the oxidation of 3-chloro-o-xylene. lookchem.com Another patented method describes the preparation of methoxybenzoic acids from chlorobenzonitriles via nucleophilic substitution with sodium methoxide followed by hydrolysis. preprints.org

| Target Analog | Starting Material(s) | Key Reaction(s) | Reference |

| Substituted benzoic acids | Substituted benzyl alcohols | Oxidation with TBHP/oxone/FeCl3 | researchgate.net |

| 4-methoxy-2-methoxy benzoic acid | 4-methoxysalicylic acid | Alkylation with chloromethyl methyl ether | nih.gov |

| 2-methoxy-4-(methylsulfanyl)benzoic acid | 2-methyl-5-nitrophenol | Multi-step synthesis | frontiersin.org |

| 2-methyl-3-methoxybenzoic acid | 3-chloro-o-xylene | Oxidation followed by nucleophilic substitution | lookchem.com |

| Methoxybenzoic acids | Chlorobenzonitriles | Nucleophilic substitution and hydrolysis | preprints.org |

Chemo-Enzymatic Approaches in Benzoic Acid Derivative Synthesis

Chemo-enzymatic synthesis combines the selectivity of enzymatic reactions with the efficiency of chemical transformations to create complex molecules. While a specific chemo-enzymatic synthesis for this compound is not prominently described, the principles of this approach are applicable to the synthesis of its derivatives.

Enzymes, such as lipases, are often used for their ability to catalyze reactions under mild conditions and with high stereoselectivity. For example, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) has been used in the in situ generation of peroxycarboxylic acids for the epoxidation of olefins, which can then be converted to diols. frontiersin.org This approach has been applied to the synthesis of diol derivatives of propenylbenzenes, such as 1-(4-methoxyphenyl)propane-1,2-diol. frontiersin.org Such diols can be further oxidized to afford various functionalized aromatic compounds.

Aldolases represent another class of enzymes useful in chemo-enzymatic synthesis for forming new carbon-carbon bonds. nih.gov They can be used to synthesize substituted 2-oxo acids, which are precursors to various carboxylic acids. nih.gov

The synthesis of β-benzyl-γ-butyrolactones, which are structurally related to some natural products, has been achieved through a chemo-enzymatic strategy. lookchem.com This method involves a Vilsmeier reaction of substituted 4-hydroxy-4-arylbutanoates, followed by chemical or biocatalytic reduction of the resulting α,β-unsaturated aldehyde. lookchem.com

These examples highlight the potential for developing chemo-enzymatic routes to this compound and its analogs, which could offer advantages in terms of sustainability and stereochemical control.

Derivatization Reactions and Functional Group Interconversions

Derivatization of this compound at its carboxylic acid or ether functionalities can lead to a wide array of new compounds. Functional group interconversions are key to these transformations.

The carboxylic acid groups are common sites for derivatization. They can be converted to esters, amides, or acid chlorides. For example, the synthesis of 2-[(2-substitutedphenyl)carbamoyl]benzoic acids is achieved by reacting phthalic anhydride (B1165640) with substituted anilines, demonstrating the formation of an amide from a cyclic anhydride, a related transformation. researchgate.net The carboxylic acid groups of this compound could similarly be activated (e.g., by conversion to an acid chloride with thionyl chloride) and then reacted with various nucleophiles to form amides or esters.

The ether linkage in the carboxymethoxy group represents another site for potential modification, although this is generally less reactive than the carboxylic acid groups. Cleavage of the ether bond would require harsh conditions, such as treatment with strong acids like hydrobromic acid.

Functional group interconversions can also be applied to the synthesis of precursors for this compound. For instance, the conversion of a hydroxyl group to a carboxymethoxy group is a common transformation in the synthesis of phenoxyacetic acid derivatives. researchgate.net This is typically achieved by reacting a phenol (B47542) with an α-haloacetic acid ester (e.g., ethyl bromoacetate) in the presence of a base, followed by hydrolysis of the ester.

The synthesis of new benzofuran-2-carboxylic acid derivatives from substituted 3-hydroxybenzaldehydes involves an initial O-alkylation with ethyl chloroacetate, which is a key step in forming a carboxymethoxy-like intermediate that subsequently cyclizes. researchgate.net

| Transformation | Functional Group(s) Involved | Typical Reagents | Reference |

| Amide formation | Carboxylic acid | Thionyl chloride, amine | researchgate.net |

| Ester formation | Carboxylic acid | Alcohol, acid catalyst or coupling agent | nih.gov |

| O-alkylation | Phenol | α-haloacetic acid ester, base | researchgate.net |

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Carboxymethoxy 4 Methoxybenzoic Acid and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of 2-(carboxymethoxy)-4-methoxybenzoic acid and its analogs in solution. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom, allowing for the assignment of protons and carbons within the molecule.

In the ¹H NMR spectrum of a related compound, 4-methoxybenzoic acid, run in DMSO-d₆, the carboxylic acid proton appears as a broad singlet at approximately 12.7 ppm. chemicalbook.com The aromatic protons show distinct signals, with the protons ortho to the carboxyl group appearing around 7.93 ppm and the protons ortho to the methoxy (B1213986) group at about 7.04 ppm. chemicalbook.com The methoxy group's protons present as a sharp singlet around 3.84 ppm. chemicalbook.com For this compound, additional signals corresponding to the carboxymethoxy group would be expected.

¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. For 4-methoxybenzoic acid, the carboxyl carbon is typically observed around 167.8 ppm. rsc.org The aromatic carbons show a range of shifts depending on their substitution, with the carbon attached to the methoxy group appearing at a higher field than the others. spectrabase.com The methoxy carbon itself gives a signal at approximately 55-56 ppm. spectrabase.com

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals and for determining the connectivity within the molecule. These advanced methods help to resolve complex spin systems and establish long-range correlations, which are vital for confirming the substitution pattern and the conformation of flexible side chains like the carboxymethoxy group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for Methoxybenzoic Acid Analogs

| Compound | Nucleus | Carboxyl H/C | Aromatic H/C | Methoxy H/C | Reference |

|---|---|---|---|---|---|

| 4-Methoxybenzoic acid | ¹H | ~12.7 | ~7.0-8.0 | ~3.8 | chemicalbook.com |

| 4-Methoxybenzoic acid | ¹³C | ~167.8 | ~114-164 | ~55.8 | rsc.orgspectrabase.com |

| 2-Methoxybenzoic acid | ¹H | - | ~6.9-7.8 | ~3.9 | hmdb.ca |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and molecular vibrations present in this compound.

FT-IR Spectroscopy: The FT-IR spectrum of a related compound, 4-(carboxymethoxy)benzoic acid, reveals characteristic absorption bands. researchgate.net A broad band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibrations of the carboxyl groups are expected to appear as strong bands around 1700 cm⁻¹. The C-O-C stretching vibrations of the ether linkage in the carboxymethoxy group and the methoxy group typically appear in the 1250-1000 cm⁻¹ region. esisresearch.org Specifically, asymmetric C-O-C stretching is observed around 1144 cm⁻¹ in IR and 1146 cm⁻¹ in Raman, while the symmetric stretch is found near 1063 cm⁻¹ in IR and 1066 cm⁻¹ in Raman for similar structures. esisresearch.org Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while out-of-plane bending vibrations give rise to bands in the 900-650 cm⁻¹ region, which are characteristic of the substitution pattern on the benzene (B151609) ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. For 2-(carboxymethoxy)benzoic acid, the Raman spectrum would be expected to show strong bands for the aromatic ring vibrations. spectrabase.com The symmetric stretching of the carboxylate group, which is often weak in the IR spectrum, can be a prominent feature in the Raman spectrum. The C-O-C ether linkages and the CH₂ group of the carboxymethoxy moiety also give rise to characteristic Raman signals. esisresearch.org For instance, the CH₂ scissoring vibration is expected around 1455 ± 55 cm⁻¹. esisresearch.org

The combination of FT-IR and Raman spectroscopy allows for a more complete assignment of the vibrational modes of the molecule, aiding in the confirmation of its structure and providing insights into intermolecular interactions, such as hydrogen bonding.

Table 2: Key Vibrational Frequencies (cm⁻¹) for Carboxymethoxy and Methoxybenzoic Acid Analogs

| Vibrational Mode | Expected Range (cm⁻¹) | Reference |

|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 (broad) | researchgate.net |

| C=O Stretch (Carboxylic Acid) | ~1700 | researchgate.net |

| Asymmetric C-O-C Stretch (Ether) | ~1144-1146 | esisresearch.org |

| Symmetric C-O-C Stretch (Ether) | ~1063-1066 | esisresearch.org |

| Aromatic C-H Stretch | >3000 | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural formula of this compound. The molecular weight of the compound is 226.188 g/mol . sigmaaldrich.com

In a typical electron ionization (EI) mass spectrum, the molecule will lose an electron to form a molecular ion (M⁺), which corresponds to the molecular weight of the compound. This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the molecule and elucidate its structure.

For a related compound, 4-methoxybenzoic acid, the molecular ion is observed at m/z 152. nist.gov A prominent fragment is often seen at m/z 135, corresponding to the loss of a hydroxyl radical (•OH) from the carboxylic acid group. chemicalbook.comyoutube.com Another significant fragment at m/z 107 can be attributed to the subsequent loss of a carbonyl group (CO). chemicalbook.com

For this compound, the fragmentation pattern would be more complex due to the additional carboxymethoxy group. Expected fragmentation pathways could include the loss of the entire carboxymethoxy group, cleavage of the ether bond, and decarboxylation of either or both of the carboxylic acid functions. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of their elemental composition and further confirming the structure of the compound.

Table 3: Predicted Mass Spectrometry Fragmentation for Methoxybenzoic Acid Analogs

| Compound | Molecular Ion (M⁺) (m/z) | Key Fragments (m/z) | Corresponding Loss | Reference |

|---|---|---|---|---|

| 4-Methoxybenzoic acid | 152 | 135 | •OH | chemicalbook.comyoutube.com |

| 4-Methoxybenzoic acid | 152 | 107 | •OH, CO | chemicalbook.com |

| 2-(4-methoxybenzamido)benzoic acid | 272 ([M+H]⁺) | - | - | uni.lu |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing of this compound.

For analogous structures like anisic acid (4-methoxybenzoic acid), X-ray diffraction studies have shown that the molecules form hydrogen-bonded dimers in the crystal lattice, with an O-H···O distance of 2.643 Å. rsc.org The crystal structure of a more complex analog, 2-(2-carboxy-4-hydroxy-6-methoxyphenoxy)-3,5-dichloro-6-hydroxy-4-methylbenzoic acid, reveals a diphenyl ether skeleton where the methoxyphenoxy rings form a ribbon-like structure stabilized by O-H···O hydrogen bonds. researchgate.net

An X-ray crystallographic study of this compound would be expected to reveal similar dimeric structures formed through hydrogen bonding between the carboxylic acid groups. The conformation of the carboxymethoxy side chain would be of particular interest, as its orientation relative to the benzene ring can be influenced by crystal packing forces. The crystal structure would also provide precise measurements of the bond lengths and angles within the molecule, confirming the connectivity established by other spectroscopic methods.

Table 4: Crystallographic Data for Related Benzoic Acid Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interaction | Reference |

|---|---|---|---|---|

| Anisic acid | Monoclinic | P2₁/a | Hydrogen-bonded dimers (O-H···O = 2.643 Å) | rsc.org |

| Neogeodin hydrate | Triclinic | P1 | O-H···O hydrogen bonds, C-H···O interactions, π···π interactions | researchgate.net |

| 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate | - | - | O-H···O hydrogen bonds, N-H···π interactions | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals to higher energy ones. The wavelengths of maximum absorption (λ_max) are characteristic of the chromophores present in the molecule, primarily the substituted benzene ring.

The UV-Vis spectrum of benzoic acid derivatives typically shows two main absorption bands. up.ac.za For 4-methoxybenzoic acid, these bands are observed in the regions of 223-253 nm and 274-307 nm. up.ac.za The position and intensity of these bands are influenced by the substituents on the benzene ring. The methoxy group, being an electron-donating group, generally causes a bathochromic (red) shift of the absorption bands compared to unsubstituted benzoic acid. The carboxymethoxy group would also be expected to influence the electronic spectrum.

Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra and help in the assignment of the observed transitions. nih.gov The study of the UV-Vis spectra in different solvents can also provide information about solute-solvent interactions and the nature of the electronic transitions. For instance, the absorption and fluorescence bands of vanillic acid, a related compound, shift to shorter wavelengths compared to vanillin (B372448) and isovanillin. researchgate.net

Table 5: UV-Vis Absorption Maxima (λ_max) for Methoxybenzoic Acid Analogs

| Compound | Solvent | λ_max (nm) | Reference |

|---|---|---|---|

| 4-Methoxybenzoic acid | - | ~223-253, ~274-307 | up.ac.za |

| 3,5-dimethyl-4-methoxybenzoic acid | Methanol (B129727), Ethanol | 200-400 range | nih.gov |

| 2,3-Dimethoxybenzoic acid | - | - | nist.gov |

Compound Index

Table 6: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-Methoxybenzoic acid |

| 2-Methoxybenzoic acid |

| 4-(Carboxymethoxy)benzoic acid |

| 2-(4-methoxybenzamido)benzoic acid |

| Anisic acid |

| Neogeodin hydrate |

| 4-[(2-hydroxy-3-methoxybenzyl)amino]benzoic acid hemihydrate |

| 3,5-dimethyl-4-methoxybenzoic acid |

| 2,3-Dimethoxybenzoic acid |

| Vanillic acid |

| Vanillin |

| Isovanillin |

No Specific Research Found for "this compound"

Following a comprehensive search of scientific literature and chemical databases, no specific computational or theoretical investigation studies were found for the chemical compound “this compound” corresponding to the detailed outline provided.

While extensive research exists on various benzoic acid derivatives, applying computational methods such as Density Functional Theory (DFT), molecular docking, and others, there is no available published data that directly addresses the electronic structure, reactivity parameters, ligand-protein interactions, conformational analysis, or other requested theoretical aspects for “this compound” itself.

The CAS Number for the compound has been identified as 68294-03-1. However, searches using this identifier did not yield any relevant studies matching the specific requirements of the requested article outline. The available literature focuses on related but structurally distinct molecules, and per the instructions to focus solely on "this compound," the findings for these other compounds cannot be used.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific information at this time. Further research would need to be conducted and published on this particular compound to fulfill the detailed requirements of the outline.

In Vitro Biological Activity Profiling and Mechanistic Elucidation of 2 Carboxymethoxy 4 Methoxybenzoic Acid and Its Analogs

Enzyme Inhibition Studies

The therapeutic potential of a compound is often initially explored through its ability to inhibit specific enzymes. For 2-(Carboxymethoxy)-4-methoxybenzoic acid and its related structures, in vitro studies have provided a foundational understanding of their biological effects.

Cholinesterase Inhibition (e.g., Butyrylcholinesterase, Acetylcholinesterase)

Currently, there is limited specific data available in the public domain regarding the direct inhibitory activity of this compound or its immediate analogs on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). While various benzoic acid derivatives have been investigated for cholinesterase inhibition, studies directly addressing the unique "carboxymethoxy" substitution are not prominently featured in available research.

Carbonic Anhydrase Isoform Inhibition

Similar to cholinesterase, there is a scarcity of published research detailing the inhibitory effects of this compound on the various isoforms of carbonic anhydrase (CA). Although benzoic acids and their derivatives are a class of compounds investigated as CA inhibitors, specific structure-activity relationships for this particular compound have not been established in the existing scientific literature.

Protein Tyrosine Phosphatase 1B (PTP1B) Modulatory Effects

Protein Tyrosine Phosphatase 1B (PTP1B) is a significant therapeutic target, particularly for type 2 diabetes and obesity. nih.gov Analogs of this compound, specifically derivatives of 2-carboxymethyl-benzoic acid and 2-(oxalylamino)-benzoic acid, have been identified as a class of PTP1B inhibitors. nih.govnih.gov These compounds function as competitive inhibitors, binding to the enzyme's active site.

A structure-based design approach has led to the optimization of these benzoic acid derivatives. nih.govnih.gov Researchers identified that these molecules could occupy both the primary catalytic site and an adjacent, non-catalytic secondary binding site, which enhances both potency and selectivity. nih.govacs.org For instance, the identification of 2-(oxalylamino)-benzoic acid (OBA) as a competitive inhibitor for several PTPs served as a starting point for developing more specific inhibitors. nih.gov X-ray crystallography has shown that these molecules mimic the binding of the natural phosphotyrosine substrate. nih.gov This research has led to the identification of potent analogs with improved selectivity for human PTP1B. nih.gov

| Compound/Analog Class | Enzyme Target | Inhibition Data (IC50) | Key Findings |

|---|---|---|---|

| 2-(oxalylamino)-benzoic acid (OBA) | PTP1B | General competitive inhibitor | Serves as a scaffold for developing more potent and selective inhibitors. nih.gov |

| 2-carboxymethyl-benzoic acid derivatives | PTP1B | Varies with substitution | Identified as a key class of AC-type PTP1B inhibitors. nih.gov |

| Oxalylarylaminobenzoic acids | PTP1B | Potent (nanomolar to micromolar range) | Optimization led to compounds occupying both catalytic and secondary sites, enhancing selectivity. nih.govacs.org |

Vacuolar ATPase Inhibition in Cellular Systems

There is no significant evidence in the current body of scientific literature to suggest that this compound or its close structural analogs are inhibitors of vacuolar ATPase (V-ATPase). Research into V-ATPase inhibitors has focused on other distinct chemical classes, such as macrolides and benzolactones. nih.gov

Urease Inhibitory Activity

While direct studies on this compound are lacking, research into structurally related methoxybenzoic acid derivatives has shown potential for urease inhibition. Urease is a nickel-containing metalloenzyme that is a virulence factor in some bacterial infections, making it a target for inhibitor development. nih.govnih.gov

A study on derivatives of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) demonstrated that these compounds can act as effective urease inhibitors. rjptonline.org The inhibitory activity of these analogs was compared against the standard inhibitor, thiourea. Several synthesized derivatives showed IC₅₀ values comparable to or better than the standard. This suggests that the methoxybenzoic acid scaffold could be a promising starting point for designing novel urease inhibitors.

| Analog Compound | Enzyme Target | Inhibition Data (IC50 µg/mL) | Reference Standard (Thiourea) IC50 (µg/mL) |

|---|---|---|---|

| Vanillic acid derivative 3 | Jack Bean Urease | 33.52 | 33.50 rjptonline.org |

| Vanillic acid derivative 14 | Jack Bean Urease | 32.41 | 33.50 rjptonline.org |

| Vanillic acid derivative 17 | Jack Bean Urease | 30.06 | 33.50 rjptonline.org |

Other Enzyme Systems Under Investigation

Investigations into analogs have revealed effects on other enzyme systems. 2-Hydroxy-4-methoxybenzoic acid, a close structural analog, has been studied for its ability to modulate enzymes involved in inflammation and oxidative stress. It was found to affect the activities of heme oxygenase-1 (HO-1) and myeloperoxidase (MPO) in a model of hepatotoxicity. nih.gov

Furthermore, the related compound 2-Hydroxy-4-methoxybenzaldehyde acts as a potent inhibitor of tyrosinase, the key enzyme in melanin (B1238610) biosynthesis, with an ID₅₀ of 0.03 mM. medchemexpress.com In a broader study on benzoic acid derivatives as α-amylase inhibitors, it was noted that while hydroxylation at certain positions enhanced activity, methoxylation could have a negative effect, indicating the importance of substituent placement for enzyme interaction. mdpi.com

Receptor Binding and Ligand-Target Interactions

Direct receptor binding and ligand-target interaction studies for this compound are not extensively documented in publicly available research. However, investigations into structurally similar compounds provide valuable insights into its potential molecular targets.

Analogs of this compound, such as certain benzamide-isoquinoline derivatives, have demonstrated notable affinity for sigma-2 (σ2) receptors. Furthermore, studies on 2,5-dimethoxyphenyl isopropylamine (B41738) analogs, which share a methoxyphenyl moiety, indicate interactions with serotonin (B10506) receptors, specifically the 5-HT2A and 5-HT2B subtypes. While these findings pertain to related structures, they suggest that this compound may also interact with these or other receptor systems. The precise binding profile and the functional consequences of such interactions for the parent compound remain a subject for future investigation.

Antimicrobial Activity Assessments

The antimicrobial potential of compounds structurally related to this compound has been explored against a variety of bacterial and fungal pathogens.

Evaluation against Bacterial Strains

While direct studies on this compound are limited, research on its analogs provides evidence of antibacterial action. For instance, 2-hydroxy-4-methoxybenzaldehyde, a related compound, has been shown to possess antibacterial properties against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 1024 µg/mL. nih.gov This analog also demonstrated the ability to eradicate approximately 80% of preformed biofilms of methicillin-resistant S. aureus (MRSA). nih.gov

Furthermore, a series of hydrazide-hydrazones derived from 3-methoxybenzoic acid exhibited significant bacteriostatic or bactericidal activity, particularly against Gram-positive bacteria. nih.gov Notably, some of these compounds showed higher potency against Bacillus spp. than conventional antibiotics like cefuroxime (B34974) and ampicillin. nih.gov Thioureides of 2-(4-methylphenoxymethyl) benzoic acid have also been reported to have antimicrobial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 62.5 µg to 1000 µg for Gram-positive strains and 31.5 µg to 250 µg for Pseudomonas aeruginosa. sigmaaldrich.com

| Analog | Bacterial Strain(s) | Key Findings |

| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus (including MRSA) | MIC of 1024 µg/mL; Eradicated ~80% of preformed MRSA biofilms. nih.gov |

| Hydrazide-hydrazones of 3-methoxybenzoic acid | Bacillus spp. | Higher activity than cefuroxime and ampicillin. nih.gov |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Gram-positive bacteria, P. aeruginosa | MICs from 62.5-1000 µg/mL (Gram-positive), 31.5-250 µg/mL (P. aeruginosa). sigmaaldrich.com |

Evaluation against Fungal Species

The antifungal potential of analogs of this compound has also been a subject of investigation. Thioureides of 2-(4-methylphenoxymethyl) benzoic acid displayed notable activity against planktonic fungal cells, with MIC values ranging from 15.6 µg to 62.5 µg. sigmaaldrich.com

In a study focusing on 2-acyl-1,4-benzohydroquinone derivatives, 2-octanoylbenzohydroquinone emerged as a potent antifungal agent with MICs between 2 and 16 μg/mL against various Candida and filamentous fungi. Its activity against Candida krusei (MIC of 2 μg/mL) was comparable to that of amphotericin B (MIC of 1 μg/mL). Another related compound, 2-hydroxy-4-methoxybenzaldehyde, has been reported to be more effective than vanillin (B372448) and its derivatives against Fusarium graminearum, a significant agricultural pathogen.

| Analog | Fungal Species | Key Findings |

| Thioureides of 2-(4-methylphenoxymethyl) benzoic acid | Planktonic fungal cells | MICs ranging from 15.6 µg to 62.5 µg. sigmaaldrich.com |

| 2-Octanoylbenzohydroquinone | Candida spp., Filamentous fungi | MICs from 2-16 μg/mL; comparable to amphotericin B against C. krusei. |

| 2-Hydroxy-4-methoxybenzaldehyde | Fusarium graminearum | More effective than vanillin and its derivatives. |

Antiviral Efficacy against Specific Viral Targets (e.g., SARS-CoV-2 Main Protease)

There are no direct experimental studies confirming the antiviral efficacy of this compound. However, in silico molecular docking studies have explored the potential of various benzoic acid derivatives as inhibitors of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. nih.govsigmaaldrich.com

These computational analyses suggest that the binding affinity of benzoic acid derivatives to the active site of Mpro is influenced by their substitution patterns. sigmaaldrich.com For instance, an increased number of hydroxyl groups on the benzoic acid core tends to improve the docking score. sigmaaldrich.com Gallic acid and its alkyl esters have been a particular focus, with findings indicating that longer alkyl chains can enhance the predicted inhibitory activity. sigmaaldrich.com While these are theoretical predictions for related structures, they highlight a potential avenue for the development of this compound analogs as antiviral agents targeting the SARS-CoV-2 main protease.

Immunomodulatory and Anti-inflammatory Potentials

The immunomodulatory and anti-inflammatory properties of this compound have not been directly investigated. However, a significant study on its close structural analog, 2-hydroxy-4-methoxybenzoic acid (HMBA), provides strong evidence for anti-inflammatory activity.

In a rat model of carbon tetrachloride-induced hepatotoxicity, administration of HMBA demonstrated hepatoprotective effects by modulating inflammatory responses. Specifically, HMBA treatment led to a significant restoration of the levels of several key inflammatory cytokines.

The study observed the following effects of HMBA on cytokine levels:

Tumor Necrosis Factor-alpha (TNF-α): Levels were recouped towards normal.

Interleukin-1beta (IL-1β): Levels were restored.

Interleukin-10 (IL-10): Levels were recouped.

Interleukin-6 (IL-6): Levels were restored.

Mechanistically, the anti-inflammatory action of HMBA was associated with the modulation of key enzyme activities. It was found to significantly decrease the activity of heme oxygenase-1 (HO-1) and increase the activity of myeloperoxidase (MPO), as confirmed by both activity assays and western blot analysis.

| Analog | Model | Key Findings | Mechanism of Action |

| 2-Hydroxy-4-methoxybenzoic acid (HMBA) | CCl4-induced hepatotoxicity in rats | Restored levels of TNF-α, IL-1β, IL-10, and IL-6. | Decreased HO-1 activity, Increased MPO activity. |

Antiplatelet and Antithrombotic Investigations (from related structures)

Currently, there is no available scientific literature detailing the antiplatelet and antithrombotic activities of this compound or its closely related structural analogs. This area remains unexplored and presents an opportunity for future research to determine if this class of compounds possesses any efficacy in modulating platelet aggregation or thrombosis.

Modulation of Cellular Pathways and Biochemical Processes by Analogs of this compound

Due to the limited availability of direct research on the in vitro biological activity of this compound, this section will focus on the modulation of cellular pathways and biochemical processes by its structural analogs. Research into related benzoic acid derivatives provides insights into the potential biological activities of this class of compounds.

Modulation of Protein Degradation Pathways

Certain benzoic acid derivatives have been found to influence key cellular protein degradation systems, namely the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP). A study on derivatives isolated from Bjerkandera adusta demonstrated that these compounds can enhance the activity of both pathways in human foreskin fibroblasts. The UPP is a primary route for protein degradation, crucial for maintaining protein homeostasis. The autophagy-lysosome pathway is also essential for cellular quality control.

Notably, the analog 3-chloro-4-methoxybenzoic acid was identified as a potent activator of cathepsins B and L, key lysosomal proteases. This activation suggests a significant role in modulating the autophagy-lysosome pathway. In silico studies further supported these findings, indicating that these benzoic acid derivatives are putative binders of both cathepsin B and L.

| Compound | Target Pathway/Enzyme | Effect | Cell Type |

| Benzoic acid derivatives (from B. adusta) | Ubiquitin-Proteasome Pathway (UPP) | Promotion of activity | Human foreskin fibroblasts |

| Benzoic acid derivatives (from B. adusta) | Autophagy-Lysosome Pathway (ALP) | Promotion of activity | Human foreskin fibroblasts |

| 3-chloro-4-methoxybenzoic acid | Cathepsins B and L | Strong activation (467.3 ± 3.9%) | Human foreskin fibroblasts |

Interference with Cell Survival Signaling

An analog of curcumin, 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) , has been shown to target the Akt/NFκB cell survival signaling pathway. This pathway is critical for cell survival and is often dysregulated in various cancers, including prostate cancer. The research demonstrated that HMBME could inhibit the proliferation of human and mouse prostate cancer cells and induce apoptosis by targeting this pathway.

| Compound | Cellular Pathway | Effect | Cell Line |

| 4-hydroxy-3-methoxybenzoic acid methyl ester (HMBME) | Akt/NFκB signaling | Inhibition, Induction of apoptosis | LNCaP (Prostate cancer cells) |

Diverse Biological Activities of Methoxybenzoic Acid Analogs

Several other analogs of 4-methoxybenzoic acid have been investigated for a range of biological activities, suggesting broad therapeutic potential.

p-Anisic acid (4-Methoxybenzoic acid) is known for its antioxidant, anti-inflammatory, anti-diabetic, and tyrosinase inhibitory properties.

Isovanillic acid (3-Hydroxy-4-methoxybenzoic acid) has demonstrated anti-thrombotic activity.

2-Hydroxy-4-methoxybenzoic acid has been reported to exhibit anti-diabetic, hypolipidemic, and hepatoprotective activities.

These findings highlight the diverse ways in which methoxybenzoic acid derivatives can interact with and modulate biological systems.

Structure-Activity Relationship Insights

Studies on various benzoic acid derivatives have begun to elucidate the structure-activity relationships (SAR) that govern their biological effects. For instance, research on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides identified them as novel inhibitors of the presynaptic choline (B1196258) transporter, with specific structural features being critical for their potency. Furthermore, the biological activities of benzoic acid derivatives can be influenced by the type and position of substituents on the benzene (B151609) ring, affecting their interaction with biological targets.

Metabolic Fate and Biotransformation Pathways of Benzoic Acid Derivatives

Hepatic Metabolism and Conjugation Reactions

The liver is the principal site for the metabolism of xenobiotics, including benzoic acid derivatives like 2-(Carboxymethoxy)-4-methoxybenzoic acid. The metabolic fate of such compounds is largely determined by their chemical structure, which influences their interaction with metabolic enzymes. For benzoic acid derivatives, the primary route of metabolism involves conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their elimination from the body, primarily through urine.

One of the main conjugation pathways for compounds containing a carboxylic acid group is the formation of an amide linkage with an amino acid. Glycine (B1666218) is the most common amino acid used in this process in most mammals. This reaction results in the formation of a hippuric acid-like conjugate.

Another significant conjugation reaction is glucuronidation. In this process, a glucuronic acid moiety is attached to the carboxylic acid group, forming an acyl-glucuronide. This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), a family of enzymes located in the endoplasmic reticulum of liver cells. The resulting glucuronide conjugate is significantly more water-soluble than the parent compound.

Role of Specific Enzymes in Xenobiotic Metabolism (e.g., Acyl-CoA:glycine N-acyltransferase)

The conjugation of benzoic acid derivatives with glycine is a two-step enzymatic process. The first step involves the activation of the benzoic acid derivative to its coenzyme A (CoA) thioester. This reaction is catalyzed by an acyl-CoA synthetase. In the second step, the acyl-CoA thioester reacts with glycine to form the corresponding N-acylglycine. This reaction is catalyzed by acyl-CoA:glycine N-acyltransferase (GLYAT).

GLYAT is a key enzyme in the metabolism of a variety of xenobiotic and endogenous carboxylic acids. Its activity can be influenced by various factors, including the chemical structure of the substrate. The presence of substituents on the benzene (B151609) ring of benzoic acid can affect the rate and extent of glycine conjugation.

Identification of Metabolites and Their Biological Relevance

The primary metabolites of benzoic acid derivatives are typically their glycine and glucuronide conjugates. For this compound, the expected major metabolites would be its glycine conjugate, formed at the carboxylic acid group of the benzoic acid moiety, and its acyl-glucuronide.

The biological relevance of these metabolites lies in their enhanced water solubility, which allows for their efficient excretion from the body. This metabolic process is a detoxification pathway, as it prevents the accumulation of the parent compound, which could otherwise exert toxic effects. The formation of conjugates is a critical step in the clearance of benzoic acid derivatives and is a key determinant of their pharmacokinetic profile.

Strategic Applications in Drug Discovery and Chemical Biology

Precursor Role in Complex Organic Synthesis

The utility of 2-(Carboxymethoxy)-4-methoxybenzoic acid as a precursor lies in its inherent structural features: two distinct carboxylic acid groups and a methoxy-substituted aromatic ring. These functional groups serve as reactive handles for a wide range of chemical transformations, making the compound a valuable starting material or intermediate for constructing more elaborate molecular architectures.

The synthesis of complex molecules often relies on the strategic use of building blocks that allow for sequential and controlled modifications. The two carboxylic acid groups on this compound possess different chemical environments, potentially allowing for selective reactions. For instance, one carboxyl group could be converted into an ester or an amide while the other remains protected, facilitating the stepwise assembly of a larger molecule. This differential reactivity is a cornerstone of modern organic synthesis.

While direct examples of its use are specific to proprietary research, the principle is well-established with similar structures. For example, related methoxybenzoic acids are common starting materials in multi-step syntheses. The synthesis of the drug Bosutinib, for instance, begins with 3-methoxy-4-hydroxybenzoic acid, which is then elaborated through a series of reactions including esterification, alkylation, nitration, and reduction. mdpi.com Similarly, 2-hydroxy-4-methoxybenzoic acid can be prepared from resorcylic acid and subsequently used in further synthetic steps. ias.ac.in The presence of the carboxymethoxy group in "this compound" adds another layer of complexity and synthetic potential, offering a linker that can be modified or used to chelate metals, analogous to well-known chelating agents. The fundamental structure is recognized as a rare and unique chemical provided to early discovery researchers, underscoring its role as a specialized building block. sigmaaldrich.com

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product | Application |

|---|---|---|---|

| Aromatic Carboxyl | Esterification | Methyl or Ethyl Ester | Increase lipophilicity, prodrug design |

| Acetic Acid Carboxyl | Amidation | Amide-linked peptide or small molecule | Creation of bioconjugates, library synthesis |

| Methoxy (B1213986) Group | Demethylation | Phenol (B47542) | Introduce hydrogen bonding, new reaction site |

Lead Optimization and Structure-Activity Relationship (SAR) Studies

In drug discovery, a "hit" compound identified from initial screening is often not optimal in terms of potency, selectivity, or pharmacokinetic properties. Lead optimization is the process of synthetically modifying this lead compound to improve its characteristics. Structure-Activity Relationship (SAR) studies are central to this process, systematically altering parts of the molecule to understand how each component contributes to its biological activity.

The scaffold of this compound is well-suited for SAR studies. Medicinal chemists can systematically modify each part of the molecule to probe interactions with a biological target. For instance, in studies on inhibitors of enzymes like 12-lipoxygenase, scaffolds containing methoxy-substituted benzyl (B1604629) groups have been extensively optimized. nih.gov By creating a library of analogs based on the this compound core, researchers can build a detailed SAR map.

Key modifications could include:

Altering the Methoxy Group: The position of the methoxy group on the benzene (B151609) ring could be shifted, or it could be replaced with other alkoxy groups (e.g., ethoxy, propoxy) to probe the size and nature of the binding pocket.

Modifying the Carboxymethoxy Linker: The length of the ether-linked alkyl chain could be varied (e.g., changing from carboxymethoxy to carboxyethoxy) to determine the optimal distance between the aromatic ring and the terminal carboxyl group for target engagement.

Substituting the Aromatic Ring: Additional substituents (e.g., halogens, small alkyl groups) could be introduced onto the benzene ring to influence the molecule's electronic properties and binding orientation.

These systematic modifications help in designing compounds with enhanced potency and reduced off-target effects, a critical goal in developing safe and effective drugs. nih.gov

Table 2: Hypothetical SAR Study on this compound Derivatives

| Modification | Rationale | Desired Outcome |

|---|---|---|

| Move methoxy group from position 4 to 5 | Probe for steric or electronic sensitivity in the target's binding site | Determine optimal substitution pattern for potency |

| Replace methoxy with hydroxyl or trifluoromethyl | Evaluate the role of hydrogen bond donation/acceptance and electronics | Improve binding affinity and selectivity |

| Shorten/lengthen the -(O-CH₂-COOH) chain | Optimize the spatial orientation of the terminal carboxyl group | Enhance interaction with key residues in the target |

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein, allowing researchers to study its function in a biological system. nih.govchemicalprobes.org The structure of this compound makes it an attractive scaffold for the development of such probes.

A key feature of a chemical probe is the inclusion of a "tag" or "reporter group" that allows for detection or isolation of the probe-target complex. The two carboxylic acid groups on this compound provide ideal attachment points for these tags. One carboxyl group can be chemically modified to link a fluorescent dye (for imaging), a biotin (B1667282) molecule (for affinity purification), or a photoreactive group (for covalently cross-linking to the target protein) while the other parts of the molecule retain the necessary binding affinity for the target.

For example, if the core structure is found to bind to a particular enzyme, one of its carboxyl groups could be converted to an amide by coupling it with a linker attached to biotin. This biotinylated probe could then be used to "pull down" the enzyme from a complex cell lysate, confirming the identity of the target protein. This strategy is invaluable for target validation and understanding the molecular mechanisms of disease. nih.gov

Contribution to Novel Therapeutic Strategies

The therapeutic potential of this compound can be inferred from the significant biological activities reported for its close analog and likely precursor, 2-hydroxy-4-methoxybenzoic acid (HMBA). medchemexpress.com HMBA, a natural phenolic compound, has demonstrated a range of promising effects, including anti-inflammatory, antioxidant, hepatoprotective, and anticancer properties. nih.govphcog.com

By serving as a derivative of this active compound, this compound represents a next-generation molecule that could be developed into a therapeutic agent with improved properties. The addition of the carboxymethoxy group significantly alters the molecule's physicochemical characteristics, such as its acidity, polarity, and size, which can lead to different pharmacological profiles.

Anticancer Strategies: HMBA has been shown to induce DNA damage and autophagy in melanoma cells through the phosphorylation of signaling proteins like ERK, suggesting its potential as an anticancer agent. phcog.com Derivatives like this compound could be synthesized and tested to see if the modification enhances this activity, improves tumor cell uptake, or reduces toxicity to healthy cells.

Anti-inflammatory and Hepatoprotective Strategies: In studies using animal models, HMBA was found to protect the liver from chemical-induced damage by reducing oxidative stress and inflammatory cytokines. nih.gov The structural modifications in this compound could lead to a more potent or targeted anti-inflammatory agent for treating liver diseases or other inflammatory conditions.

The development of this compound and its analogs represents a rational drug design strategy, building upon a known bioactive natural product to create novel therapeutics with potentially superior efficacy and safety.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Hydroxy-4-methoxybenzoic acid (HMBA) |

| 3-Methoxy-4-hydroxybenzoic acid |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide |

| Asaronic acid |

| Biotin |

| Bosutinib |

Conclusion and Future Directions in Research

Synthesis of Current Knowledge and Remaining Challenges

2-(Carboxymethoxy)-4-methoxybenzoic acid is a sparsely studied aromatic dicarboxylic acid. sigmaaldrich.com Its structural framework, featuring a benzoic acid core substituted with both a methoxy (B1213986) and a carboxymethoxy group, suggests a potential for diverse chemical reactivity and biological activity. However, the current body of scientific literature on this specific molecule is exceptionally limited. Commercial suppliers classify it as a rare chemical intended for early-discovery research and explicitly note that analytical data is not routinely collected. sigmaaldrich.com This presents the most significant and immediate challenge: a foundational lack of empirical data regarding its physicochemical properties, spectroscopic profile, and biological effects.

In contrast, related and structurally simpler analogues have been investigated more thoroughly. For instance, 2-hydroxy-4-methoxybenzoic acid (HMBA), which shares the 4-methoxybenzoic acid backbone but has a hydroxyl group instead of a carboxymethoxy group at the 2-position, has demonstrated noteworthy biological activities. Studies have shown its potential as an anti-inflammatory, antioxidant, antidiabetic, and anticancer agent. nih.govphcog.comnih.gov Research indicates HMBA can protect against chemically-induced liver damage in animal models, mitigate DNA damage, and induce apoptosis and autophagy in cancer cell lines. nih.govphcog.com Another analogue, 2-methoxybenzoic acid (o-anisic acid), is recognized as a non-steroidal anti-inflammatory drug (NSAID) and has been studied for its intramolecular hydrogen bonding characteristics. nih.govwikipedia.org

The primary challenge, therefore, is to bridge the knowledge gap between these well-documented analogues and this compound. The presence of the additional carboxylic acid function in the carboxymethoxy side chain distinguishes it significantly from its hydroxyl and methoxy counterparts. This second acidic proton introduces differences in polarity, solubility, metal-ion chelation potential, and hydrogen bonding capability that are yet to be explored. Key unanswered questions include its synthesis efficiency, stability, crystal structure, and its profile of interaction with biological macromolecules.

Interdisciplinary Approaches for Comprehensive Understanding

A comprehensive understanding of this compound necessitates a multi-faceted, interdisciplinary research program.

Computational and Synthetic Chemistry: The initial exploration can be spearheaded by computational chemistry. Molecular modeling and density functional theory (DFT) calculations can predict key properties such as molecular geometry, charge distribution, spectroscopic signatures (NMR, IR), and acid dissociation constants (pKa). These theoretical data can guide targeted synthetic efforts. The synthesis itself, likely proceeding from precursors such as 4-methoxysalicylic acid, requires optimization to achieve viable yields for further study. prepchem.com

Analytical Chemistry and Crystallography: Once synthesized and purified, a full analytical characterization is crucial. Techniques like High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are required to confirm its identity and purity. nih.gov X-ray crystallography would provide definitive information on its solid-state structure, revealing intramolecular and intermolecular interactions that govern its physical properties.

Pharmacology and Biochemistry: Drawing inspiration from its analogues, pharmacological screening should be undertaken. nih.govphcog.com Initial in-vitro assays could investigate its antioxidant capacity, anti-inflammatory effects (e.g., inhibition of cyclooxygenase enzymes), and cytotoxicity against various cancer cell lines. Biochemical assays could probe its ability to inhibit specific enzymes, a common mechanism for benzoic acid derivatives.

Materials Science: The presence of two carboxylic acid groups makes this compound an attractive candidate as a linker molecule in materials science. chemimpex.com Its potential to form coordination polymers or Metal-Organic Frameworks (MOFs) with various metal ions could be investigated. Such materials often have applications in gas storage, catalysis, and separation technologies.

An integrated workflow where computational predictions inform synthetic and analytical priorities, which in turn provide high-quality material for pharmacological and materials science studies, will be the most efficient path to building a robust profile for this compound.

Future Prospects in Drug Design and Chemical Biology for this compound

The future prospects for this compound in medicine and biology are speculative but promising, based on its structural design.

In drug design , the molecule can be viewed as a derivative of salicylic (B10762653) acid, a foundational structure in anti-inflammatory drug discovery. The key differentiator is the carboxymethoxy group, which could serve several functions:

Enhanced Target Binding: The extended, flexible, and acidic side chain could access binding pockets in enzymes or receptors that are inaccessible to simpler analogues like HMBA or 2-methoxybenzoic acid. It may offer an additional point of interaction, potentially increasing binding affinity and selectivity for targets like those in the p-ERK pathway, which is implicated in melanoma. phcog.com

Modulated Pharmacokinetics: The second carboxylic acid group will increase the molecule's polarity, which is expected to alter its absorption, distribution, metabolism, and excretion (ADME) profile compared to its mono-acid analogues. This could be leveraged to design compounds with specific tissue distribution or clearance rates.

Pro-drug and Bioconjugation Handle: The two distinct carboxylic acid groups may possess different reactivities, allowing for selective chemical modification. One group could be esterified to create a pro-drug for improved cell permeability, while the other remains free to interact with the biological target or serve as a conjugation point for linking to other molecules.

In chemical biology , this compound could serve as a versatile molecular probe. Its metal-chelating ability, conferred by the ortho-arrangement of the ether oxygen and carboxyl group on the side chain, could be exploited to develop sensors for specific metal ions. Furthermore, its structural relationship to plant-derived phenolic acids suggests it could be used to probe metabolic pathways and cellular signaling cascades related to oxidative stress and inflammation. nih.govnih.gov The development of derivatives of this compound could lead to new classes of enzyme inhibitors, receptor antagonists, or functional components for advanced biomaterials.

Data Tables

Table 1: Predicted and Known Properties of this compound and Related Compounds

| Property | This compound | 2-Hydroxy-4-methoxybenzoic acid | 2-Methoxybenzoic acid |

|---|---|---|---|

| CAS Number | 52116-39-9 sigmaaldrich.com | 2237-36-7 sigmaaldrich.com | 579-75-9 sigmaaldrich.com |

| Molecular Formula | C₁₀H₁₀O₆ sigmaaldrich.com | C₈H₈O₄ sigmaaldrich.com | C₈H₈O₃ sigmaaldrich.com |

| Molecular Weight | 226.18 g/mol | 168.15 g/mol sigmaaldrich.com | 152.15 g/mol sigmaaldrich.com |

| Melting Point | Data not available | 158-159 °C sigmaaldrich.com | 98-100 °C sigmaaldrich.com |

| pKa (Strongest Acidic) | Predicted: ~3-4 | Predicted: 3.09 foodb.ca | 4.09 wikipedia.org |

| Known Biological Roles | None documented | Anti-inflammatory, Antioxidant, Antidiabetic, Anticancer nih.govphcog.comnih.gov | Non-steroidal anti-inflammatory drug, Flavouring agent nih.govchemicalbook.com |

Table 2: Proposed Future Research Directions

| Research Area | Objective | Rationale & Approach |

|---|---|---|

| Computational Chemistry | Predict fundamental properties. | Use DFT to model geometry, spectra, and reactivity to guide experimental work. |

| Organic Synthesis | Develop an efficient and scalable synthesis route. | Adapt known methods for benzoic acid derivatives, starting from commercially available precursors. prepchem.comprepchem.com |

| Pharmacological Screening | Evaluate potential bioactivity. | Conduct in-vitro assays for anti-inflammatory, antioxidant, and anticancer effects based on activities of analogues. nih.govphcog.com |

| Materials Science | Investigate potential as a molecular building block. | Explore its use as an organic linker to synthesize new Metal-Organic Frameworks (MOFs) or functional polymers. chemimpex.com |

| Chemical Biology | Develop molecular probes or study metabolic pathways. | Use the structure as a scaffold to create enzyme inhibitors or as a probe to investigate cellular responses to phenolic acids. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(Carboxymethoxy)-4-methoxybenzoic acid?

- Methodological Answer : Synthesis typically involves multi-step reactions, including esterification and protection/deprotection strategies. For example, a related compound (2-amino-4-(methoxycarbonyl)benzoic acid) was synthesized via nitration, hydrolysis, and catalytic hydrogenation using Pd/C, monitored by TLC and HPLC for purity . Key steps include:

- Step 1 : Nitration of starting materials under controlled acidic conditions.

- Step 2 : Hydrolysis with NaOH to generate intermediates.

- Step 3 : Reduction using hydrogen gas and Pd/C to finalize the product.

- Purification : Recrystallization or column chromatography.

Q. How can researchers determine the solubility profile of this compound?

- Methodological Answer : Solubility is solvent-dependent. For methoxybenzoic acid derivatives, experimental mole fraction solubility () in organic solvents (e.g., ethanol, acetone) can be measured at 25°C using gravimetric or spectrophotometric methods . Example data for 4-methoxybenzoic acid:

| Solvent | (25°C) |

|---|---|

| Ethanol | 0.012 |

| Acetone | 0.008 |

| Dichloromethane | 0.003 |

- Key Considerations : Temperature control and equilibration time (24–48 hours) to ensure accuracy. Use HPLC to confirm compound stability in solvents .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy : H/C NMR for functional group identification (e.g., methoxy peaks at δ 3.8–4.0 ppm) .

- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] = 241.0712) .

Advanced Research Questions

Q. How does this compound interact with enzymes like aldose reductase?

- Methodological Answer : Crystallography studies (e.g., PDB ID: 8P2R) reveal binding modes. The compound acts as a ligand in mutant aldose reductase (A299G/L300A) complexes, analyzed via X-ray diffraction (1.25 Å resolution). Key steps:

- Protein Preparation : Mutagenesis and purification of the enzyme.

- Ligand Docking : Soaking crystals with the compound in citrate buffer.

- Data Analysis : Software like PyMOL to visualize hydrogen bonds between the carboxymethoxy group and active-site residues (e.g., Tyr48) .

- Implications : Insights into inhibitor design for diabetic complications.

Q. What strategies optimize the stability of this compound under experimental conditions?

- Methodological Answer :

- Storage : Keep in sealed containers at ambient temperatures, away from oxidizing agents (e.g., peroxides) to prevent decomposition into carbon oxides .

- Incompatible Materials : Avoid strong bases; use inert solvents (e.g., THF) for reactions.

- Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Q. How can researchers resolve contradictions in reported solubility or toxicity data?

- Methodological Answer :

- Data Validation : Cross-reference multiple sources (e.g., NIST data vs. experimental results ).

- Toxicity Assays : Use in vitro models (e.g., neuronal cultures) to assess acute toxicity. For example, related compounds (e.g., 2-amino-3-[3-(carboxymethoxy)isoxazolyl]propionic acid) were tested for excitotoxicity using cortical neurons .

- Statistical Analysis : Apply ANOVA to compare datasets, ensuring pH and solvent consistency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.